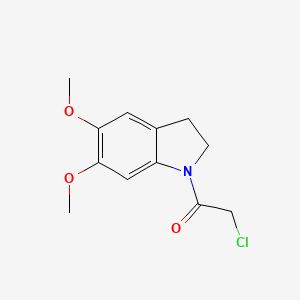
2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone, also known as CDMEO, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in a variety of fields, including biochemistry, pharmacology, and neuroscience. In
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone has been studied for its potential applications in a variety of scientific fields. One of the most promising areas of research for this compound is in the field of neuroscience. This compound has been shown to have a selective inhibitory effect on the serotonin transporter, which is a key target in the treatment of depression and anxiety disorders. Additionally, this compound has been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce the reinforcing effects of cocaine and other drugs of abuse.
Wirkmechanismus
2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone acts as a selective inhibitor of the serotonin transporter, which is responsible for the reuptake of serotonin in the brain. By inhibiting this transporter, this compound increases the levels of serotonin in the synaptic cleft, leading to increased serotonin signaling in the brain. This mechanism of action is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used in the treatment of depression and anxiety disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effect on the serotonin transporter, this compound has been shown to increase the release of dopamine and norepinephrine in the brain. This increase in neurotransmitter release is thought to contribute to this compound's effects on drug addiction and other behaviors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone is its selectivity for the serotonin transporter, which allows for more targeted research into the role of serotonin in various behaviors and disorders. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Zukünftige Richtungen
There are several potential future directions for research into 2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone. One area of interest is in the development of more potent and selective inhibitors of the serotonin transporter, which could have applications in the treatment of depression and anxiety disorders. Additionally, further research is needed to fully understand the effects of this compound on drug addiction and other behaviors, and to develop new treatments based on these findings. Finally, there is potential for the development of new imaging techniques to study the effects of this compound on the brain, which could lead to new insights into the role of serotonin in various behaviors and disorders.
Synthesemethoden
The synthesis of 2-Chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone involves the reaction of 5,6-dimethoxyindole with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with thionyl chloride to replace the ethoxy group with a chloro group, forming this compound. This synthesis method has been well-established in the literature and has been used to produce this compound in large quantities for research purposes.
Eigenschaften
IUPAC Name |
2-chloro-1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-16-10-5-8-3-4-14(12(15)7-13)9(8)6-11(10)17-2/h5-6H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDCSZFVYAIHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN2C(=O)CCl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

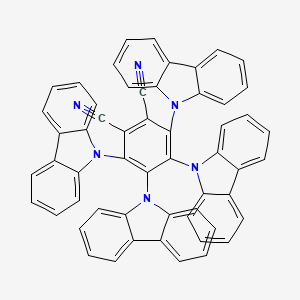
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2723930.png)
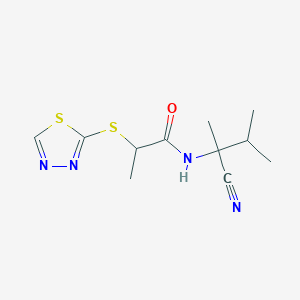
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2723933.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2723935.png)
![3-({4-[(4-Methylpiperidin-1-yl)carbonyl]phenoxy}methyl)-1-(2-thienylacetyl)piperidine](/img/structure/B2723937.png)


![1-[3-(2-Chloro-8-methylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2723942.png)
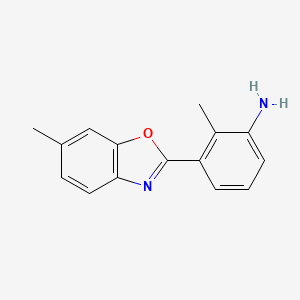
![N-[[1-(2-Methoxyacetyl)azetidin-3-yl]methyl]prop-2-enamide](/img/structure/B2723945.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)thiophene-3-carboxamide](/img/structure/B2723946.png)
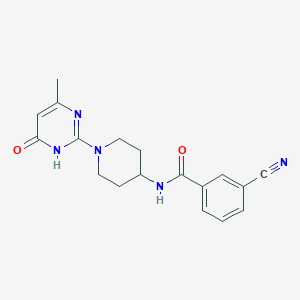
![3-(2-Hydroxy-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2723949.png)